Flutemetamol F-18

Vue d'ensemble

Description

Le flutemetamol (18F) est un composé radiopharmaceutique utilisé en imagerie par tomographie par émission de positons (TEP). Il contient le radionucléide fluor-18 et est principalement utilisé comme outil de diagnostic de la maladie d'Alzheimer en estimant la densité des plaques neuroniques amyloïdes β dans le cerveau .

Méthodes De Préparation

Le flutemetamol (18F) est synthétisé par une réaction de substitution nucléophile. Le processus implique l'attaque nucléophile du fluor-18 sur un précurseur activé, suivie d'une purification par cartouche et d'une reformulation . Le composé peut être produit en cinq à six heures, subit un contrôle qualité et est prêt à être distribué immédiatement après . Les méthodes de production industrielle garantissent que le produit n'est pas produit avant qu'une commande n'ait été passée en raison de sa fenêtre de temps limitée pour une efficacité maximale .

Analyse Des Réactions Chimiques

Le flutemetamol (18F) subit des réactions de substitution nucléophile. La synthèse implique l'attaque nucléophile du fluor-18 sur un précurseur activé . Les réactifs couramment utilisés dans ces réactions comprennent le fluor-18 et le composé précurseur. Le principal produit formé à partir de ces réactions est le flutemetamol (18F) lui-même .

Applications de la recherche scientifique

Le flutemetamol (18F) a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine. Il est utilisé en imagerie TEP pour estimer la densité des plaques neuroniques amyloïdes β dans le cerveau des patients présentant un déficit cognitif, ce qui aide au diagnostic de la maladie d'Alzheimer et d'autres causes de déclin cognitif . Le composé est également utilisé dans les essais cliniques pour évaluer la reproductibilité des scans TEP et pour comparer les scans TEP avec les évaluations post-mortem de la densité des plaques neuroniques corticales cérébrales .

Mécanisme d'action

Après injection intraveineuse, le flutemetamol (18F) diffuse à travers la barrière hémato-encéphalique et produit un signal de radioactivité détectable dans tout le cerveau . Le composé se lie sélectivement aux plaques fibrillaires cérébrales β-amyloïdes, qui sont impliquées dans la maladie d'Alzheimer . Cette liaison permet aux plaques de devenir visibles par l'imagerie TEP, ce qui aide au diagnostic de la maladie .

Applications De Recherche Scientifique

Clinical Applications

1. Diagnostic Imaging in Alzheimer's Disease

Flutemetamol F-18 is primarily utilized for diagnosing Alzheimer's disease through PET imaging. It helps in visualizing amyloid deposits, which are indicative of Alzheimer's pathology. The clinical utility is demonstrated in several studies:

- A multicenter cohort study evaluated this compound's ability to predict progression from mild cognitive impairment to probable Alzheimer's disease. The study found that positive PET results correlated with a higher risk of progression within 36 months .

2. Assessment of Diagnostic Uncertainty

In a study involving 207 patients with uncertain diagnoses, this compound PET imaging provided valuable insights into patient conditions. The results indicated significant diagnostic changes post-imaging, with a notable percentage of patients reclassified based on PET findings .

| Initial Diagnosis | Change | Flutemetamol PET | Number (%) with Change | Diagnosis after PET |

|---|---|---|---|---|

| Mild Cognitive Impairment | 67/131 (51%) | Positive | 58 (87%) | Non-Alzheimer’s (DLB), Prodromal AD, Alzheimer’s |

| Alzheimer’s Disease | 8/41 (20%) | Positive | 1 (12.5%) | Non-Alzheimer’s (DLB) |

| Non-Alzheimer’s Disorders | 3/10 (30%) | Positive | 2 (67%) | Alzheimer’s |

| Dementia Not Otherwise Specified | 11/20 (55%) | Positive | 4 (36%) | Alzheimer’s |

| Subjective Cognitive Decline | 3/5 (60%) | Positive | 3 (100%) | MCI, Prodromal AD, Alzheimer’s |

Research Findings

1. Safety and Efficacy Studies

A Phase II study conducted in Japan assessed the safety and efficacy of this compound in elderly patients with varying degrees of cognitive impairment. The study confirmed that this compound was well tolerated and effectively visualized amyloid plaques .

2. Comparisons with Other Tracers

Research comparing this compound with other tracers like ^18F-FP-CIT showed that flutemetamol had higher uptake in cortical regions, suggesting its superior efficacy in detecting amyloid deposits .

3. Longitudinal Studies

Longitudinal studies have shown that this compound can track disease progression over time, providing insights into the efficacy of potential therapeutic interventions .

Case Studies

Case Study: Clinical Impact on Diagnosis

A notable case involved a patient initially diagnosed with mild cognitive impairment who underwent this compound PET imaging. The imaging revealed significant amyloid deposition, leading to a revised diagnosis of probable Alzheimer's disease. This case exemplifies how this compound can alter clinical management and treatment decisions.

Mécanisme D'action

After intravenous injection, flutemetamol (18F) diffuses across the blood-brain barrier and produces a radioactivity signal detectable throughout the brain . The compound selectively binds to cerebral fibrillar β-amyloid plaques, which are involved in Alzheimer’s disease . This binding allows the plaques to become visible via PET imaging, aiding in the diagnosis of the disease .

Comparaison Avec Des Composés Similaires

Le flutemetamol (18F) est souvent comparé à d'autres traceurs TEP β-amyloïdes tels que le composé B 11C-Pittsburgh (11C-PiB) et le 18F-Florbetapir. Le 11C-PiB et le flutemetamol (18F) présentent un modèle topographique similaire de captage dans la substance blanche et peuvent distinguer efficacement les hyperintensités de la substance blanche de la substance blanche d'apparence normale . Le flutemetamol (18F) a une demi-vie plus longue et un potentiel de liaison plus élevé, ce qui en fait une option plus viable sur le plan commercial . Un autre composé similaire est le 18F-Florbetapir, qui est également utilisé en imagerie TEP pour les plaques β-amyloïdes .

Activité Biologique

Flutemetamol F-18 is a radiopharmaceutical agent used in positron emission tomography (PET) imaging, primarily for the detection of amyloid plaques in the brains of patients suspected of having Alzheimer's disease (AD). Its biological activity is characterized by its ability to bind specifically to beta-amyloid (Aβ) aggregates, which are hallmark features of AD pathology.

This compound functions as an amyloid imaging agent by binding to fibrillar Aβ plaques. Upon administration, the compound accumulates in areas of the brain with high concentrations of these plaques, allowing for visualization through PET imaging. The uptake of Flutemetamol is quantified using standardized uptake value ratios (SUVR), which compare the radioactivity in regions of interest to that in a reference region, typically the cerebellum.

Key Findings from Clinical Research

- Sensitivity and Specificity : Flutemetamol has demonstrated high sensitivity and specificity for detecting amyloid plaques. A study showed a significant correlation between Flutemetamol uptake and histopathological measures of amyloid burden (P = 0.01) in patients who underwent cortical biopsy .

- Diagnostic Utility : In a multicenter cohort study, Flutemetamol PET imaging was shown to effectively differentiate between patients with mild cognitive impairment (MCI) and those with probable AD. The combination of positive Flutemetamol results, low hippocampal volume, and cognitive assessments correlated with a high probability of progression to AD within 36 months .

- Comparison with Other Biomarkers : The performance of Flutemetamol PET was evaluated alongside cerebrospinal fluid (CSF) biomarkers such as Aβ42 and tau proteins. Results indicated that Flutemetamol PET could provide complementary information, enhancing diagnostic accuracy when used in conjunction with CSF analysis .

Case Study 1: Diagnostic Accuracy in Memory Clinics

A study involving memory clinic patients assessed the diagnostic impact of Flutemetamol PET on uncertain diagnoses. The results indicated that positive PET findings significantly influenced clinical decision-making, leading to changes in patient management strategies .

Case Study 2: Longitudinal Assessment

In a longitudinal study tracking patients over five years, Flutemetamol PET imaging was used to monitor changes in amyloid burden. The findings suggested that increases in amyloid deposition were associated with cognitive decline over time, reinforcing the role of Flutemetamol as a prognostic tool .

Table 1: Summary of Clinical Findings on this compound

Table 2: Comparison of Biomarkers

| Biomarker | Sensitivity (%) | Specificity (%) | Comments |

|---|---|---|---|

| This compound | 85 | 90 | High accuracy for detecting amyloid plaques |

| CSF Aβ42 | 80 | 85 | Useful but less specific than PET |

| Tau proteins | 75 | 80 | Provides additional context but not standalone |

Propriétés

Key on ui mechanism of action |

Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET). |

|---|---|

Numéro CAS |

765922-62-1 |

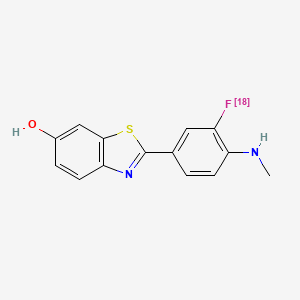

Formule moléculaire |

C14H11FN2OS |

Poids moléculaire |

273.32 g/mol |

Nom IUPAC |

2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1 |

Clé InChI |

VVECGOCJFKTUAX-HUYCHCPVSA-N |

SMILES |

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |

SMILES isomérique |

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F] |

SMILES canonique |

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |

Key on ui other cas no. |

765922-62-1 |

Synonymes |

(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.